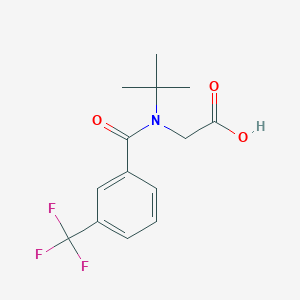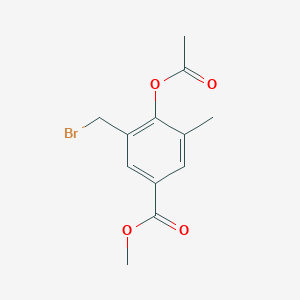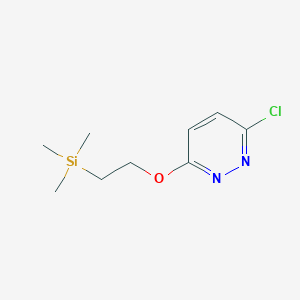
5-amino-2-tert-butyl-1H-indole-7-carbonitrile
Descripción general
Descripción
5-amino-2-tert-butyl-1H-indole-7-carbonitrile is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Common methods for indole synthesis include the Bartoli indole synthesis, Hemetsberger indole synthesis, and the Bischler indole synthesis . These methods often require specific reaction conditions such as high temperatures and the use of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-amino-2-tert-butyl-1H-indole-7-carbonitrile can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
5-amino-2-tert-butyl-1H-indole-7-carbonitrile has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-amino-2-tert-butyl-1H-indole-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-amino-2-methyl-1H-indol-7-carbonitrile
- 5-amino-2-ethyl-1H-indol-7-carbonitrile
- 5-amino-2-isopropyl-1H-indol-7-carbonitrile
Uniqueness
5-amino-2-tert-butyl-1H-indole-7-carbonitrile is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and selectivity in certain reactions and applications compared to similar compounds .
Propiedades
Fórmula molecular |
C13H15N3 |
|---|---|
Peso molecular |
213.28 g/mol |
Nombre IUPAC |
5-amino-2-tert-butyl-1H-indole-7-carbonitrile |
InChI |
InChI=1S/C13H15N3/c1-13(2,3)11-6-8-4-10(15)5-9(7-14)12(8)16-11/h4-6,16H,15H2,1-3H3 |
Clave InChI |
UNRPMPPYWITSPV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=CC(=CC(=C2N1)C#N)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Phenylethynyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B8356411.png)


![2-bromo-1-[6-(methylamino)pyridin-3-yl]ethanone](/img/structure/B8356430.png)
![5-[2-tert-butyl-4-(2-hydroxyethoxy)-5-methyl-phenyl]sulfanyl-4-hydroxy-2,2-bis[2-(4-hydroxy-3-methoxy-phenyl)ethyl]-3H-pyran-6-one](/img/structure/B8356438.png)

